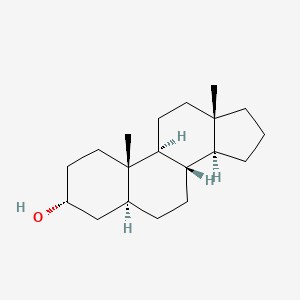

5alpha-Androstan-3alpha-ol

Vue d'ensemble

Description

5alpha-Androstan-3alpha-ol is a steroidal compound belonging to the class of androstane derivatives. It is known for its role as a pheromone and neurosteroid in humans and other mammals, notably pigs. This compound possesses a characteristic musk-like odor and is involved in various biological activities, including modulation of behavior and physiological responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of alpha-androstanol can be achieved through liquid fermentation of tuber bacterial strains. This method involves obtaining zymotic fluid or mycelium containing alpha-androstanol. Compared to chemical synthesis, this method offers advantages such as low cost, short cycle, easy operation, controllable quality, and prevention of chemical residues .

Industrial Production Methods

Industrial production of androstanol typically involves biotechnological approaches, leveraging microbial fermentation processes to produce the compound in large quantities. This method ensures high yield and purity while minimizing environmental impact and production costs .

Analyse Des Réactions Chimiques

Types of Reactions

5alpha-Androstan-3alpha-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving androstanol include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yield and purity of the desired products .

Major Products Formed

The major products formed from the chemical reactions of androstanol include various hydroxylated and oxidized derivatives. These derivatives exhibit distinct biological activities and are used in different scientific and industrial applications .

Applications De Recherche Scientifique

5alpha-Androstan-3alpha-ol has a wide range of scientific research applications across various fields:

Chemistry: this compound is used as a precursor in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.

Biology: The compound is studied for its role as a pheromone and its effects on animal behavior and physiology.

Mécanisme D'action

5alpha-Androstan-3alpha-ol exerts its effects through its interaction with specific molecular targets and pathways. It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA_A) receptor, enhancing the receptor’s activity and leading to increased inhibitory neurotransmission. This action is believed to mediate the compound’s pheromone effects and its potential therapeutic benefits .

Comparaison Avec Des Composés Similaires

5alpha-Androstan-3alpha-ol is similar to other steroidal pheromones and neurosteroids, such as androstenol and androsterone. These compounds share structural similarities and biological activities but differ in their specific effects and potency. For example:

Androsterone: A metabolite of testosterone with androgenic activity, involved in the regulation of male characteristics and reproductive functions.

This compound’s uniqueness lies in its specific interaction with the GABA_A receptor and its distinct pheromone effects, making it a valuable compound for scientific research and industrial applications.

Activité Biologique

5alpha-Androstan-3alpha-ol, also known as 3α-androstanediol or 5α-androstane-3α,17β-diol, is a naturally occurring steroid hormone that plays significant roles in various biological processes. This compound is primarily recognized as a metabolite of androgens such as dihydrotestosterone (DHT) and testosterone. Its biological activity has garnered attention due to its multifaceted effects on the central nervous system and endocrine functions.

Chemical Structure and Metabolism

This compound is synthesized from testosterone and DHT through enzymatic pathways involving 5α-reductase. It can also be formed via alternative routes, including the conversion from progesterone. The metabolic pathways leading to the production of this compound have been studied in various species, including tammar wallabies, where specific intermediates were identified using radioactive precursors and chromatography techniques .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Neurosteroid Function : As a neurosteroid, it acts as a positive allosteric modulator of the GABA receptor, influencing neurotransmission and exhibiting anxiolytic effects . This modulation contributes to its potential therapeutic applications in anxiety disorders and other neuropsychiatric conditions.

- Androgenic and Estrogenic Activity : While primarily considered a weak androgen, this compound has shown some estrogenic activity. Its binding affinity for estrogen receptors is lower than that of estradiol, with a preference for ERβ over ERα . This dual activity may have implications for its role in reproductive health and hormone-related disorders.

- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit antiproliferative effects on androgen-sensitive cancer cell lines. For instance, certain synthesized derivatives demonstrated significant activity against Shionogi cells, which are used as a model for prostate cancer . This suggests potential applications in cancer therapy, particularly for androgen-dependent tumors.

Case Studies and Research Findings

Several studies have highlighted the diverse biological effects of this compound:

- Neurobiological Impact : A study demonstrated that administration of this compound in gonadectomized rats reduced stress-induced responses in the hypothalamic-pituitary-adrenal (HPA) axis. This suggests its role in modulating stress responses through mechanisms involving ERβ .

- Cancer Research : In a series of experiments focusing on antiandrogen development, derivatives of this compound were synthesized and tested for their ability to inhibit cell proliferation in prostate cancer models. Notably, one derivative showed antiproliferative activity comparable to established non-steroidal antiandrogens .

- Metabolic Studies : Investigations into the metabolic pathways of this compound revealed that it can influence the synthesis of other steroid hormones, indicating its broader implications in endocrine regulation .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Propriétés

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTOLSNIKJIDFF-PHFHYRSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@@H](CC[C@@]4([C@H]3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316180 | |

| Record name | 5α-Androstan-3α-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7657-50-3 | |

| Record name | 5α-Androstan-3α-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7657-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5α-Androstan-3α-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.